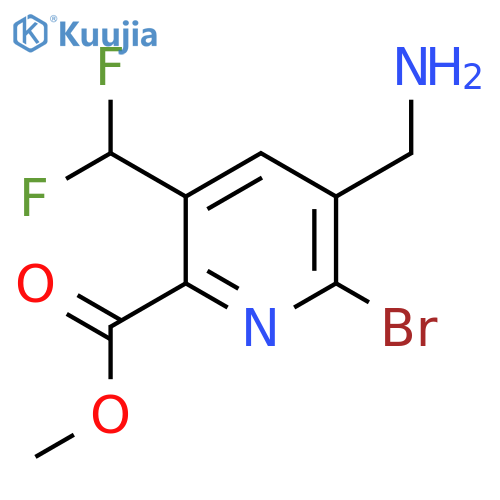Cas no 1805255-78-0 (Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate)

Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)6-5(8(11)12)2-4(3-13)7(10)14-6/h2,8H,3,13H2,1H3
- InChIKey: SGDLQXHSTQQEJY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CN)C=C(C(F)F)C(C(=O)OC)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 65.2
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054363-1g |
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate |
1805255-78-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylateに関する追加情報
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805255-78-0): A Comprehensive Overview
Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate, identified by its CAS number 1805255-78-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including its amino methyl, bromo, and difluoromethyl substituents, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong>aminomethyl group in Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate introduces a nucleophilic site that can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. This feature is particularly useful in the development of peptidomimetics and other bioactive molecules. Additionally, the presence of the bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are commonly employed in the construction of complex molecular architectures.
The difluoromethyl group is another critical feature of this compound. Difluoromethylation is a powerful strategy in medicinal chemistry, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Recent studies have highlighted the importance of difluorinated compounds in the development of next-generation drugs. For instance, molecules containing difluoromethyl groups have shown promising results in treating various diseases, including cancer and infectious disorders.
In recent years, Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate has been utilized in several research endeavors aimed at discovering novel therapeutic agents. One notable area of investigation involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, particularly cancer. By leveraging the reactive sites on Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate, researchers have been able to develop potent inhibitors that target specific kinases with high selectivity.
Another significant application of this compound is in the field of antiviral drug development. The< strong>pyridine core is a common motif in many antiviral agents due to its ability to interact with viral enzymes and receptors. Studies have demonstrated that derivatives of Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate exhibit inhibitory activity against various viruses, including herpesviruses and flaviviruses. The< strong>difluoromethyl group has been shown to enhance the antiviral efficacy by improving pharmacokinetic profiles and reducing susceptibility to drug resistance.
The< strong>aminomethyl group also plays a crucial role in modulating the biological activity of Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate. This moiety can form hydrogen bonds with biological targets, thereby increasing binding affinity and therapeutic efficacy. In particular, research has focused on using this compound as a scaffold for designing small-molecule inhibitors targeting protein-protein interactions. Such interactions are essential for many cellular processes and are often implicated in diseases like Alzheimer's and cancer.
The< strong>bromo substituent on Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate provides an excellent handle for further chemical manipulation. Transition-metal-catalyzed cross-coupling reactions are particularly useful for introducing new functional groups at specific positions within the molecule. For example, palladium-catalyzed Suzuki-Miyaura couplings have been employed to attach aryl or heteroaryl groups to the< strong>bromo-substituted pyridine ring. These modifications have led to the discovery of novel compounds with enhanced biological activities.
In conclusion, Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805255-78-0) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features, including the< strong>aminomethyland bromo groups, as well as the presence of a< strong>difluoromethylelement, make it a valuable building block for synthesizing diverse bioactive molecules. Recent studies have demonstrated its utility in developing kinase inhibitors, antiviral agents, and protein-protein interaction modulators. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the discovery of next-generation therapeutics.
1805255-78-0 (Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-6-carboxylate) 関連製品
- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)
- 1221342-87-5(Methyl 3-(octylamino)butanoate)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)
- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
- 1251691-21-0(3-methyl-6-{4-3-(pyrimidin-2-yloxy)benzoylpiperazin-1-yl}pyridazine)
- 338428-49-2(2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)
- 1075716-31-2(8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione)



